molecular formula C7H14O7S B14672170 Methyl 2-o-(methylsulfonyl)pentopyranoside CAS No. 50447-01-3

Methyl 2-o-(methylsulfonyl)pentopyranoside

Cat. No.: B14672170
CAS No.: 50447-01-3
M. Wt: 242.25 g/mol
InChI Key: BVUIHWAOAUKFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-o-(methylsulfonyl)pentopyranoside is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a methylsulfonyl group attached to a pentopyranoside ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-o-(methylsulfonyl)pentopyranoside typically involves the reaction of a pentopyranoside derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pentopyranoside} + \text{Methylsulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-o-(methylsulfonyl)pentopyranoside undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-o-(methylsulfonyl)pentopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with a benzyl group instead of a methyl group.

    Ethyl 2-o-(methylsulfonyl)pentopyranoside: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 2-o-(methylsulfonyl)pentopyranoside is unique due to its specific methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

50447-01-3

Molecular Formula

C7H14O7S

Molecular Weight

242.25 g/mol

IUPAC Name

(4,5-dihydroxy-2-methoxyoxan-3-yl) methanesulfonate

InChI

InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(8)3-13-7/h4-9H,3H2,1-2H3

InChI Key

BVUIHWAOAUKFML-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(CO1)O)O)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.